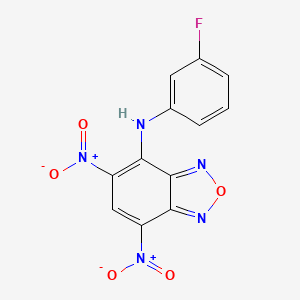![molecular formula C11H9N5O2S2 B5170864 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5170864.png)
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that combines furan, triazole, and thiazole moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Synthesis of the triazole ring: This often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Thiazole ring formation: This can be synthesized by the reaction of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the furan, triazole, and thiazole rings under suitable conditions
Chemical Reactions Analysis
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be performed using hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common reagents and conditions: These include acids, bases, and solvents like ethanol and toluene
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in developing new drugs.
Industry: It can be used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:
Molecular targets: These include enzymes and receptors involved in microbial metabolism.
Pathways involved: The compound can inhibit key enzymes, leading to the disruption of metabolic pathways in microbes
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules like:
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Triazole derivatives: Used in antifungal and antiviral drugs.
Furan derivatives: Known for their anti-inflammatory and anticancer activities.
The uniqueness of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide lies in its combined structure, which may offer synergistic effects in its biological activities .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c17-8(13-10-12-3-5-19-10)6-20-11-14-9(15-16-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMSFFEDVCWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)
![1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5170800.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5170811.png)
![[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B5170814.png)
![N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)

![[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5170829.png)
![1-[(4-Fluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5170833.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5170884.png)
